4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is a complex organic compound that features a pyridazinone core with multiple substituents, including chloro, trifluoromethyl, and aminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of 4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: A key structural motif in agrochemical and pharmaceutical ingredients.
Fenvalerate: An insecticide with a similar chloro and trifluoromethyl substitution pattern.
Uniqueness
4-chloro-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-{[(4-chlorophenyl)methyl]amino}pyridazin-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H12Cl3F3N4O |
---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methylamino]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C18H12Cl3F3N4O/c19-12-3-1-10(2-4-12)6-25-14-8-27-28(17(29)16(14)21)9-15-13(20)5-11(7-26-15)18(22,23)24/h1-5,7-8,25H,6,9H2 |
InChI Key |
OEWJSTCCIBWZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C(=O)N(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl |
Origin of Product |
United States |
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